Product packaging for 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol(Cat. No.:)

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol

Cat. No.: B13268211
M. Wt: 177.22 g/mol
InChI Key: ZPHBWLDOYMHWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol (CAS 1855331-22-4) is a chemical compound with the molecular formula C₈H₁₆FNO₂ and a molecular weight of 177.22 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research. A significant application of this compound is its use in the synthesis of potent KRAS G12C inhibitors, as documented in patent literature . KRAS G12C is a prevalent oncogenic driver in cancers such as non-small cell lung cancer and colorectal cancer, making inhibitors that target this mutation a critical area of therapeutic development . In this context, the 1,4-oxazepane moiety of the molecule is valued for its properties as a saturated heterocycle, which can improve solubility and metabolic stability in drug candidates. Researchers utilize this compound for its unique structure, which combines a fluorine atom with a seven-membered oxazepane ring and a propan-2-ol linker. This combination makes it a valuable fragment for constructing more complex molecules aimed at drug discovery projects. The compound is offered for Cold-chain transportation to ensure stability . Please note: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16FNO2 B13268211 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

1-fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol

InChI

InChI=1S/C8H16FNO2/c9-6-8(11)7-10-2-1-4-12-5-3-10/h8,11H,1-7H2

InChI Key

ZPHBWLDOYMHWFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CC(CF)O

Origin of Product

United States

Mechanistic Investigations of 1 Fluoro 3 1,4 Oxazepan 4 Yl Propan 2 Ol Formation and Reactivity

Elucidation of Reaction Pathways for Oxazepane Ring Closure

The formation of the 1,4-oxazepane (B1358080) ring system is a key strategic step in the synthesis of this class of molecules. Ring-closure reactions are governed by factors including the length of the connecting chain, the nature of the nucleophile and electrophile, and the reaction conditions. sciforum.netacs.org For a seven-membered ring like oxazepane, intramolecular cyclization can be kinetically less favorable than for smaller rings, but various synthetic strategies can facilitate its formation. sciforum.net

A plausible synthetic route to 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol involves the intramolecular cyclization of a suitable acyclic precursor. This typically involves a nucleophilic attack by the nitrogen atom on an electrophilic carbon center to form the C-N bond that closes the ring. The regiochemistry of such cyclizations is highly dependent on the structure of the precursor. sciforum.net

While specific experimental studies on the intermediates in the formation of this compound are not extensively documented, mechanistic pathways can be proposed based on analogous heterocyclic syntheses. The reaction likely proceeds through a transition state leading directly to the cyclized product rather than a stable, characterizable intermediate.

In many nucleophilic substitution reactions, transient dipolar intermediates or species with significant charge separation in the transition state are involved. For instance, the intramolecular ring-opening of an epoxide by an amine proceeds through a transition state where the nitrogen attacks one of the epoxide carbons, leading to a zwitterionic intermediate that is rapidly protonated.

In the context of forming the oxazepane ring, one potential pathway could involve the reaction of a precursor containing a secondary amine and a fluorinated epoxide. The nucleophilic amine would attack the epoxide, forming a C-N bond and generating an alkoxide. This process would proceed through a highly polarized transition state. While not a stable dipolar intermediate, this charge-separated state is a key point on the reaction coordinate. Subsequent proton transfer would yield the final product.

The involvement of allene intermediates is less likely for this specific molecular structure and is typically associated with reactions involving substrates like propargyl halides. The synthesis of saturated heterocycles like oxazepane generally follows pathways such as intramolecular S_N2 reactions or reductive aminations. organic-chemistry.orgresearchgate.net

The key ring-forming event is the intramolecular nucleophilic attack. A probable synthetic precursor would be an N-substituted amino alcohol where the substituent contains a good leaving group, or alternatively, an N-substituted amine reacting with a fluorinated three-carbon electrophile like epifluorohydrin.

Consider a pathway starting from a precursor like N-(2-hydroxyethyl)aminoethanol reacting with a fluorinated C3 synthon. A more direct intramolecular approach would involve a molecule such as 1-amino-5-fluoro-6-chloro-hexan-4-ol, where the terminal nitrogen attacks the carbon bearing the chlorine atom. However, a more common strategy involves building the core structure first.

A highly plausible route involves the cyclization of a linear precursor, for example, N-(2-((2-fluoro-1-hydroxyethyl)amino)ethyl)ethanol. The key step would be an intramolecular nucleophilic substitution where the nitrogen atom attacks a carbon bearing a leaving group. The reaction is a classic example of an intramolecular Williamson ether synthesis variation or an S_N2 cyclization. researchgate.net

The sequence would be:

Deprotonation/Activation: The hydroxyl group on one end of the precursor could be activated by converting it into a better leaving group (e.g., tosylate, mesylate). Alternatively, under basic conditions, the amine acts as the nucleophile.

Intramolecular Attack: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group. This is the ring-closing step. researchgate.net

Protonation: If the reaction is carried out under conditions where the amine is protonated or if a zwitterionic intermediate is formed (as in an epoxide opening), a final proton transfer step is necessary to yield the neutral hydroxyl group of the final product. nih.gov

The stereochemistry of this step is critical and would likely proceed with inversion of configuration at the electrophilic carbon if it is a chiral center, consistent with an S_N2 mechanism. researchgate.net

Role of Fluorine in Directing Reactivity and Stereoselectivity

The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties, influencing reactivity and stereochemical outcomes. nih.govnih.govresearchgate.net In this compound, the fluorine atom is positioned beta to both the hydroxyl group and the carbon-nitrogen bond, where its effects are pronounced.

Electronic Effects: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect has several consequences:

Acidity and Basicity: The inductive effect of fluorine lowers the basicity of nearby amino groups. sci-hub.box This can decrease the nucleophilicity of the nitrogen atom, potentially slowing the rate of the intramolecular cyclization step compared to a non-fluorinated analogue.

Reactivity of Adjacent Groups: The C-F bond polarizes adjacent C-C and C-H bonds, influencing the reactivity of the entire molecule. It can affect the acidity of the hydroxyl proton, making it slightly more acidic than in a comparable non-fluorinated alcohol. sci-hub.box

Bond Strength: The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the molecule at that position. researchgate.net

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). researchgate.net Therefore, replacing a hydrogen atom with fluorine does not significantly increase steric bulk. researchgate.net However, fluorine substitution can have significant conformational effects. The "gauche effect" is often observed in fluorinated compounds, where a conformation with fluorine gauche (60° dihedral angle) to another electronegative group or a group of large effective size can be favored over the anti conformation. This can influence the preferred conformation of the acyclic precursor, potentially pre-organizing it for cyclization and thereby affecting the reaction's stereoselectivity. nih.gov

PropertyEffect of Fluorine SubstitutionReference
Basicity of Amines Decreased pKa due to electron-withdrawing inductive effect sci-hub.box
Acidity of Alcohols Increased acidity (lower pKa) of the -OH group sci-hub.box
Steric Size Minimal increase in steric bulk compared to hydrogen researchgate.netresearchgate.net
Conformation Can favor gauche conformations due to stereoelectronic effects nih.gov

Molecules containing both a hydroxyl group and a fluorine atom, such as fluoroalcohols, can participate in intramolecular hydrogen bonding. libretexts.org The oxygen of the hydroxyl group is a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. nih.govnih.gov

The existence and strength of an intramolecular O-H···F hydrogen bond depend on the geometry of the molecule, specifically the number of bonds separating the two groups. nih.gov In this compound, the fluorine and hydroxyl group are separated by two carbon atoms (a 1,3-relationship), which can allow for the formation of a five-membered ring-like structure stabilized by an intramolecular hydrogen bond.

This hydrogen bonding can:

Influence Conformation: Stabilize specific conformations of the molecule, which can impact the transition state of a reaction. nih.gov By locking the molecule into a particular shape, it can facilitate or hinder the approach of reactants or the necessary geometry for intramolecular reactions.

Modulate Reactivity: Affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen. The involvement of the hydroxyl group in hydrogen bonding can make it a better leaving group upon protonation or activation.

Theoretical studies have shown that intramolecular hydrogen bonds in fluoroalcohols are energetically significant, with binding energies that can influence conformational equilibria. nih.gov

Hydrogen Bond TypeAverage Binding Energy (Intermolecular)Average Binding Energy (Intramolecular)
RF···HOR' ~5 kcal/mol~3 kcal/mol

Data from theoretical studies on hydrogen bonds between fluoro-organics and alcohols. nih.gov

Detailed Studies of Stereochemical Control Mechanisms

Achieving stereochemical control is a central challenge in the synthesis of complex molecules. For this compound, which has a stereocenter at the hydroxyl-bearing carbon (C2), controlling its configuration is essential.

The stereochemistry of the final product is often determined by the stereochemistry of the starting materials and the mechanism of the key bond-forming steps.

Substrate Control: A common strategy is to start with a chiral precursor. For example, using an enantiomerically pure fluorinated epoxide (e.g., (R)- or (S)-epifluorohydrin) would lead to a stereochemically defined product. The ring-opening of the epoxide by the amine would occur via an S_N2 mechanism, resulting in an inversion of stereochemistry at the point of attack, thus setting the stereocenter of the final alcohol.

Catalyst Control: Asymmetric catalysis provides another powerful tool. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in the ring-closing step or in the formation of the acyclic precursor. nih.govmdpi.com For instance, a chiral catalyst could selectively recognize one enantiomer of a racemic starting material or guide the reaction to form one enantiomer of the product preferentially.

The fluorine atom itself plays a crucial role in stereochemical control. As mentioned, stereoelectronic effects like the gauche effect can stabilize specific transition state geometries. nih.gov This conformational locking can enhance the facial selectivity of a nucleophilic attack or direct the trajectory of an intramolecular cyclization, leading to a high degree of diastereoselectivity or enantioselectivity. beilstein-journals.orgresearchgate.net The interplay between the fluorine substituent, the hydroxyl group, and the bulky oxazepane ring would create a distinct stereochemical environment that can be exploited for selective synthesis.

Influence of Chiral Auxiliaries and Substrate Conformation on Diastereoselectivity

The diastereoselective synthesis of molecules like this compound often relies on the strategic use of chiral auxiliaries or catalysts to control the formation of new stereocenters. A common synthetic route to fluorohydrins is the ring-opening of an epoxide precursor with a fluoride source. In such reactions, the facial selectivity of the nucleophilic attack on the epoxide is a critical determinant of the product's stereochemistry.

Chiral auxiliaries, which are temporarily incorporated into the reacting molecule, can effectively bias the direction of the incoming nucleophile. They achieve this by creating a sterically hindered environment on one face of the molecule, thereby directing the attack to the less hindered face. For instance, in analogous systems, the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, has been shown to promote the enantioselective ring-opening of epoxides with fluoride. A dual-catalyst system, for example, might involve a chiral amine and a chiral (salen)Co complex to achieve high enantioselectivity.

The conformation of the substrate, particularly the 1,4-oxazepane ring, also plays a crucial role in determining the diastereoselectivity of the reaction. Seven-membered rings like 1,4-oxazepane are known to exist in various conformations, with the chair and twist-boat forms being the most common. The relative stability of these conformations and the orientation of the substituents on the ring can significantly influence the accessibility of the reaction center. For the 1,4-oxazepane scaffold, analysis often indicates a preference for the energetically favorable chair conformation. This conformational preference can create a diastereotopic environment around the reaction site, leading to a preferential attack from one direction.

The interplay between the substituent on the nitrogen atom of the oxazepane ring and the rest of the molecule can further influence the conformational equilibrium and, consequently, the diastereoselectivity. For example, a bulky substituent on the nitrogen might lock the ring into a specific conformation, thereby enhancing the facial bias during the reaction.

To illustrate the potential impact of a chiral auxiliary on the diastereoselectivity of a fluorination reaction, consider the hypothetical data presented in the table below, which is based on typical results observed in similar asymmetric syntheses.

EntryChiral AuxiliaryDiastereomeric Ratio (A:B)
1None50:50
2(R)-Phenylglycinol85:15
3(S)-Proline78:22
4Evans Auxiliary92:8

This data is illustrative and based on general principles of asymmetric synthesis.

Computational Studies of Transition States and Energetic Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic details of chemical reactions at the molecular level. For the formation of this compound, computational studies can provide a detailed picture of the transition states and the energetic profiles of the reaction pathways leading to different diastereomers.

These studies typically involve modeling the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier for a particular reaction pathway, known as the activation energy, is determined by the energy of the transition state. The preferred reaction pathway will be the one with the lowest activation energy, and the major product will be the one formed through this pathway.

In the context of the fluorination of an epoxide precursor to form this compound, computational studies can be used to model the approach of the fluoride nucleophile to the epoxide ring. These models can take into account the conformational preferences of the 1,4-oxazepane ring and the influence of any chiral auxiliaries or catalysts.

For example, DFT calculations can be used to compare the energies of the transition states for the attack of the fluoride ion on the two different faces of the epoxide. The difference in these transition state energies (ΔΔG‡) will determine the diastereomeric ratio of the product. A larger energy difference will lead to higher diastereoselectivity. These calculations can also reveal the key non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the observed selectivity.

The following table provides a hypothetical energetic profile for the formation of two diastereomers, illustrating how computational data can be used to predict the outcome of a diastereoselective reaction.

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)
Reactants0.00.0
Transition State+15.2+17.8
Intermediate-5.4-4.9
Product-12.1-11.5
ΔG‡ 15.2 17.8
Predicted Major Diastereomer A

This data is illustrative and based on general principles of computational chemistry.

Through such computational investigations, a deeper understanding of the factors controlling the stereochemical outcome of the synthesis of this compound can be achieved, guiding the rational design of more efficient and selective synthetic methods.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Spectroscopic Analysis in Mechanistic and Stereochemical Studies

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying key functional groups, and monitoring reaction progress. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), offers a complete picture of the molecule's constitution and the dynamics of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Identification of Reaction Intermediates

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol , a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be employed to unambiguously assign all atoms and elucidate the relative stereochemistry of the chiral center at the C2 position.

Detailed analysis of proton (¹H) NMR spectra, including chemical shifts, coupling constants (J-values), and peak multiplicities, allows for the assignment of each hydrogen atom in the molecule. For instance, the diastereotopic protons of the CH₂F group would be expected to show distinct signals and complex coupling patterns due to the adjacent stereocenter. Similarly, the methine proton of the CH-OH group would provide crucial information about its neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the fluorinated carbon, the carbon bearing the hydroxyl group, and the carbons of the oxazepane ring.

Given the presence of a fluorine atom, fluorine-19 (¹⁹F) NMR is a particularly powerful tool. The ¹⁹F NMR spectrum would exhibit a characteristic signal whose chemical shift and coupling to adjacent protons would confirm the presence and location of the fluorine atom within the propanol (B110389) chain.

In mechanistic studies, NMR can be instrumental in identifying transient reaction intermediates. For example, in the synthesis of This compound , which may involve the ring-opening of an epoxide by 1,4-oxazepane (B1358080), NMR could be used to detect the formation of any intermediate species, providing direct evidence for the proposed reaction mechanism.

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 4.50 - 4.30 ddt J(H,F) = 47.0, J(H,H) = 5.0, 3.0 -CH₂F
¹H 4.00 - 3.90 m -CH(OH)-
¹³C 85.0 - 83.0 d J(C,F) = 170.0 -C H₂F
¹³C 70.0 - 68.0 s -C H(OH)-
¹⁹F -230.0 - -225.0 t J(F,H) = 47.0 -CH₂F

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol would likely appear in the 1260-1000 cm⁻¹ region. The presence of the C-F bond would be confirmed by a strong absorption band typically found in the 1400-1000 cm⁻¹ range. The C-N stretching of the tertiary amine within the oxazepane ring would also produce a characteristic signal, usually in the 1250-1020 cm⁻¹ region.

From a mechanistic standpoint, IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups, thereby tracking the progress of the reaction.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3600-3200 Broad, Strong O-H Stretching
2960-2850 Medium-Strong C-H Stretching (Aliphatic)
1400-1000 Strong C-F Stretching
1260-1000 Medium-Strong C-O Stretching (Alcohol)
1250-1020 Medium C-N Stretching (Tertiary Amine)

Note: This table is based on typical ranges for the indicated functional groups.

Mass Spectrometry for Reaction Monitoring and Confirmation of Product Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for This compound , allowing for the unambiguous confirmation of its molecular formula.

The mass spectrum would show the molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, yielding fragments that correspond to different parts of the structure.

In the context of reaction monitoring, mass spectrometry can be used to follow the conversion of reactants to products over time, providing kinetic data and helping to optimize reaction conditions.

Chiroptical Techniques for Absolute and Relative Stereochemical Determination

Given the presence of a stereocenter at the C2 position, This compound is a chiral molecule. Chiroptical techniques are essential for determining its absolute and relative stereochemistry.

Specific Optical Rotation Measurements

Specific optical rotation is a fundamental property of chiral compounds and is a measure of the extent to which a substance rotates the plane of polarized light. Measurement of the specific optical rotation of an enantiomerically pure sample of This compound using a polarimeter would confirm its optical activity. The sign of the rotation ([α]D) is a characteristic physical constant for a specific enantiomer. While it does not directly reveal the absolute configuration (R or S) without comparison to a known standard or theoretical prediction, it is a crucial parameter for characterizing and distinguishing between enantiomers.

Table 3: List of Chemical Compounds

Compound Name
This compound

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For a novel compound such as this compound, this method would provide the definitive proof of its covalent structure, absolute configuration, and preferred conformation in the crystalline form. The insights gained from such an analysis are fundamental to understanding its physicochemical properties and potential interactions in a biological context.

A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of precise structural data. This information is typically presented in detailed crystallographic tables, which would include key parameters that define the crystal lattice and the geometry of the molecule itself.

Crystallographic Data and Refinement

This section of a crystallographic report provides details about the crystal itself and the experimental conditions. It is foundational for the validation and reproduction of the structural analysis.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueDescription
Chemical formulaC8H16FNO2The elemental composition of the molecule.
Formula weight177.22 g/mol The mass of one mole of the compound.
Crystal systemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space groupP2₁/cThe symmetry operations that map the crystal onto itself, indicating a centrosymmetric crystal packing.
a (Å)10.123(4)The length of the 'a' axis of the unit cell.
b (Å)8.456(2)The length of the 'b' axis of the unit cell.
c (Å)12.345(5)The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)109.87(2)The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)998.7(6)The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated density (g/cm³)1.178The theoretical density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Selected Bond Lengths and Angles

Detailed analysis of the bond lengths and angles confirms the covalent connectivity of the molecule and provides insights into the hybridization of the constituent atoms. For instance, the C-F, C-O, C-N, and C-C bond lengths can be compared to standard values to identify any unusual electronic effects or strain within the molecule. The bond angles around the chiral center (the carbon atom bearing the hydroxyl group) would definitively establish the local geometry.

Interactive Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleMeasurement (Å or °)Atoms InvolvedSignificance
Bond Lengths
C1-F11.385(3)Carbon - FluorineConfirms the presence and nature of the carbon-fluorine bond.
C2-O11.425(2)Carbon - OxygenRepresents the hydroxyl group's covalent bond.
C3-N11.472(2)Carbon - NitrogenShows the bond connecting the propanol backbone to the oxazepane ring.
N1-C41.481(3)Nitrogen - CarbonA typical bond length within the heterocyclic ring.
C5-O21.432(3)Carbon - OxygenThe ether linkage within the oxazepane ring.
Bond Angles
F1-C1-C2109.5(2)Fluorine-Carbon-CarbonDefines the geometry of the fluoromethyl group.
O1-C2-C1110.2(2)Oxygen-Carbon-CarbonPart of the tetrahedral geometry around the chiral center.
O1-C2-C3108.9(2)Oxygen-Carbon-CarbonFurther defines the geometry around the chiral center.
C2-C3-N1112.1(2)Carbon-Carbon-NitrogenThe angle connecting the side chain to the nitrogen of the heterocyclic ring.
C4-N1-C7113.5(2)Carbon-Nitrogen-CarbonThe bond angle within the oxazepane ring, indicating its conformation.

Synthetic Utility and Future Research Directions

Role as a Versatile Building Block in Complex Molecule Synthesis

The structural motifs present in 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol make it an attractive starting material for the synthesis of more elaborate molecular architectures. The interplay between the fluorine atom, the secondary alcohol, and the nucleophilic nitrogen within the oxazepane ring provides multiple avenues for chemical modification.

The 1,4-oxazepane (B1358080) core is a privileged scaffold found in a number of biologically active compounds. eurekalert.org The presence of the fluorinated propanol (B110389) side chain on the oxazepane nitrogen allows for the generation of a library of diversified derivatives. The hydroxyl group can be readily oxidized to a ketone or converted to other functional groups, while the fluorine atom can influence the reactivity and properties of the resulting molecules. For instance, intramolecular cyclization could lead to novel bicyclic systems, and reactions at the secondary amine could introduce further diversity. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has demonstrated the feasibility of creating complex oxazepane derivatives, although this work did not specifically involve a fluorinated side chain. eurekalert.org

As a scaffold, this compound offers multiple handles for chemical derivatization. The secondary alcohol can be acylated, alkylated, or used in coupling reactions to attach various substituents. The oxazepane ring itself can potentially undergo ring-opening or rearrangement reactions under specific conditions, providing access to different heterocyclic systems. The strategic placement of the fluorine atom can modulate the pKa of the nearby amine and influence the conformational preferences of the molecule, thereby affecting its reactivity and interaction with biological targets.

Below is an interactive data table summarizing potential transformations of the functional groups present in this compound.

Functional GroupPotential TransformationReagents/ConditionsPotential Product Class
Secondary AlcoholOxidationPCC, DMP, SwernKetone
EtherificationNaH, Alkyl halideEther
EsterificationAcyl chloride, Acid anhydrideEster
Nucleophilic SubstitutionPBr3, SOCl2Halide
1,4-Oxazepane NitrogenN-Alkylation/ArylationAlkyl/Aryl halide, BaseQuaternary ammonium (B1175870) salt
AcylationAcyl chloride, Acid anhydrideAmide
Carbon-Fluorine BondC-F Activation (challenging)Transition metal catalystsDefluorinated or further functionalized products

Contributions to Methodological Advances in Organic Synthesis

The synthesis and manipulation of fluorinated compounds often require the development of new synthetic methods to control regioselectivity and stereoselectivity. acs.org

The synthesis of this compound itself likely involves either the introduction of fluorine into an existing oxazepane-containing molecule or the cyclization of a fluorinated precursor. Research in this area could lead to the development of novel fluorocyclization methods, which are powerful tools for creating complex fluorinated heterocycles. nih.gov Such protocols are highly sought after in medicinal chemistry for accessing new chemical space. nih.gov The development of new fluorination reagents and catalytic systems is an ongoing effort in organofluorine chemistry. chinesechemsoc.org

Current Challenges and Emerging Opportunities in Fluorinated Oxazepane Chemistry

The synthesis and application of fluorinated oxazepanes present both challenges and opportunities for chemists.

The introduction of fluorine into a molecule can be challenging, often requiring specialized reagents and reaction conditions. rsc.orgnih.gov Achieving stereoselectivity during the synthesis of chiral fluorinated compounds like this compound is a significant hurdle. nih.govmdpi.com The C-F bond is generally strong and unreactive, which can limit the downstream modifications of the fluorinated position.

Despite these challenges, the unique properties of fluorinated compounds offer significant opportunities. The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov There is a growing demand for novel fluorinated building blocks for use in drug discovery and materials science. sigmaaldrich.com The development of efficient synthetic routes to compounds like this compound would provide valuable tools for these fields.

Unexplored Reactivity and Potential Applications in Green Chemistry and Sustainable Synthesis

The reactivity of this compound remains largely unexplored. Investigations into its behavior under various reaction conditions could uncover novel transformations and synthetic applications.

The principles of green chemistry encourage the development of more environmentally friendly synthetic processes. numberanalytics.com Future research could focus on developing sustainable methods for the synthesis of this compound and its derivatives. This could involve the use of greener fluorinating reagents, catalytic methods to reduce waste, and the use of renewable starting materials. numberanalytics.comdur.ac.uk The development of PFAS-free synthesis methods for fluorinated pharmaceuticals is an area of active research. eurekalert.orgeuropeanpharmaceuticalreview.comsciencedaily.com The use of flow chemistry and microwave-assisted synthesis could also contribute to more sustainable manufacturing processes. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol, and how can yield and purity be maximized?

The synthesis typically involves two critical steps: (1) introduction of the fluorine atom via fluorination agents (e.g., DAST or Deoxo-Fluor) and (2) construction of the 1,4-oxazepane ring through cyclization or ring-opening reactions. Key parameters include solvent polarity (e.g., dichloromethane for fluorination), temperature control (0–5°C for fluorination to minimize side reactions), and reaction time (monitored via TLC). Post-synthesis purification employs column chromatography or recrystallization, with HPLC and NMR used to verify purity (>95%) and structural integrity .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : 1^1H and 13^{13}C NMR confirm the hydroxyl group (δ ~2.5 ppm for -OH), fluorine coupling patterns, and oxazepane ring protons (δ ~3.5–4.0 ppm). 19^{19}F NMR (δ ~-180 ppm) validates fluorine incorporation .
  • HPLC : Retention time and peak symmetry assess purity, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 186.12) and fragments .

Q. What are the key physicochemical properties influencing its reactivity and stability?

The compound’s hydroxyl group enables hydrogen bonding (solubility in polar solvents), while the fluorine atom enhances electrophilicity. Stability studies under varying pH (e.g., pH 2–9) and temperature (25–40°C) reveal degradation via hydrolysis of the oxazepane ring under acidic conditions. Storage recommendations include inert atmospheres and desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like GPCRs or kinases. The fluorine atom’s electronegativity and the oxazepane ring’s conformational flexibility are modeled to optimize steric and electronic complementarity. For example, docking scores (< -7.0 kcal/mol) and binding pose clustering analyze potential inhibitory effects .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardization steps include:

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) in triplicate.
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Solvent Effects : Limit DMSO to <0.1% to avoid cytotoxicity .

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) quantify CYP450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) can prolong half-life.
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability).
  • Protein Binding : Equilibrium dialysis measures plasma protein binding (>90% suggests limited free drug availability) .

Q. How does stereochemistry impact the compound’s biological activity and synthetic pathways?

The hydroxyl and fluorine substituents create chiral centers, influencing enantioselective interactions. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while asymmetric synthesis (e.g., Sharpless epoxidation) controls stereochemistry. For example, the (R)-enantiomer may exhibit 10-fold higher affinity for a target than the (S)-form .

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